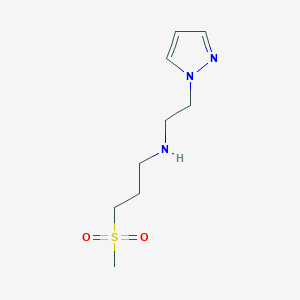
n-(2-(1h-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine: is a synthetic organic compound characterized by the presence of a pyrazole ring, an ethyl chain, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine typically involves multi-step organic reactions. One common method involves the alkylation of 1H-pyrazole with an appropriate ethyl halide, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The final step involves the amination of the intermediate product to yield the desired compound. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the ethyl chain.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine
- n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylthio)propan-1-amine
- n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfinyl)propan-1-amine
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C9H17N3O2S |
|---|---|
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
3-methylsulfonyl-N-(2-pyrazol-1-ylethyl)propan-1-amine |
InChI |
InChI=1S/C9H17N3O2S/c1-15(13,14)9-3-4-10-6-8-12-7-2-5-11-12/h2,5,7,10H,3-4,6,8-9H2,1H3 |
InChI-Schlüssel |
SYZDMZNHNQIKJR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCNCCN1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)

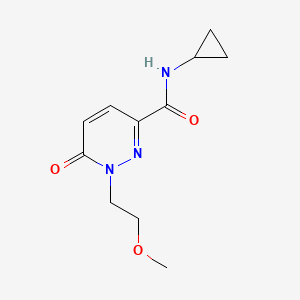

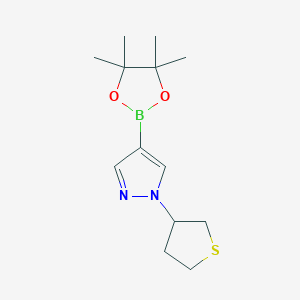
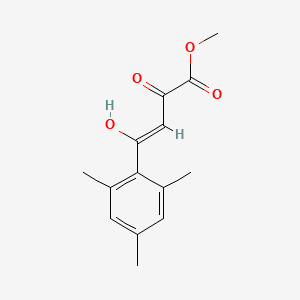
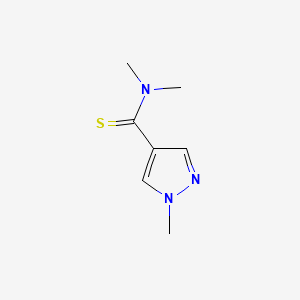
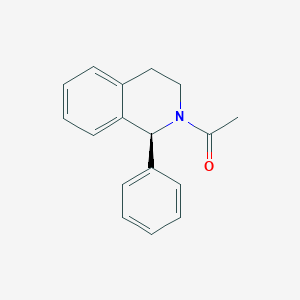

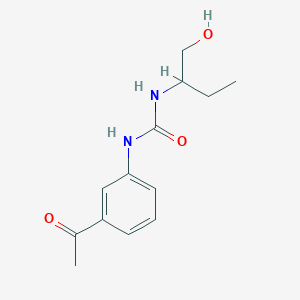
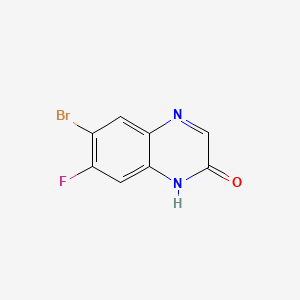
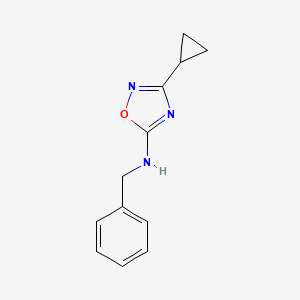
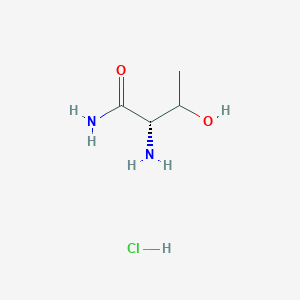
![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
